molecular formula C14H13ClO5 B1205174 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid CAS No. 840479-48-3

2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid

Cat. No.: B1205174
CAS No.: 840479-48-3
M. Wt: 296.7 g/mol
InChI Key: WSENSGWXVHWIOS-UHFFFAOYSA-N
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Description

2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid, also known as CEP, is a novel compound with a wide range of applications in scientific research. This compound is a derivative of chromene, a type of polycyclic aromatic hydrocarbon (PAH), and has a chlorine atom attached to the ring structure. CEP has been studied for its potential use in cancer therapy and as a potential anti-inflammatory agent. CEP has also been studied for its ability to modulate the activity of certain enzymes, as well as its ability to act as an antioxidant.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of various compounds depending on the reaction conditions (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Antimicrobial Activity

  • Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which served as intermediates for other compounds with potential antimicrobial properties (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Antibacterial and Antifungal Properties

  • Research by Ghashang et al. (2013) detailed the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives with notable in vitro antibacterial and antifungal activities (Ghashang, Mansoor, & Aswin, 2013).

Synthesis of Various Derivatives

  • Čačić et al. (2009) and others have investigated the synthesis of various derivatives based on the (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid structure, indicating the chemical's versatility in forming new compounds with potential applications in various fields of research (Čačić et al., 2009).

Antioxidant Activity

  • The antioxidant activity of new coumarin derivatives, which include structures related to 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid, has been studied by Kadhum et al. (2011), highlighting the potential therapeutic applications of these compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Activity Against Mycobacterium Tuberculosis

  • A study by Hwang et al. (2013) identified chlorinated coumarins, related to the subject compound, with activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Hwang et al., 2013).

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7(2)14(17)18/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENSGWXVHWIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349799
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840479-48-3
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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